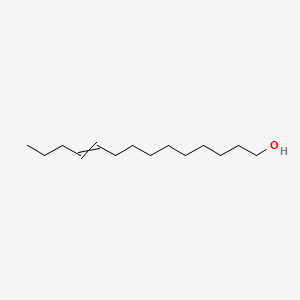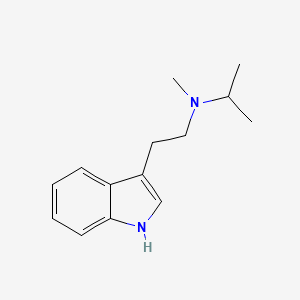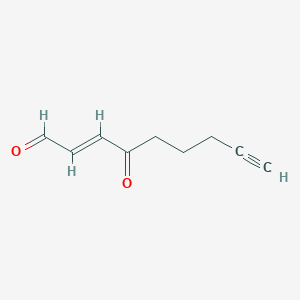
14-Hydroxyisocaryophyllene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxyisocaryophyllene is a sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol It is a derivative of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Hydroxyisocaryophyllene can be synthesized through the hydroxylation of caryophyllene. The process typically involves the use of oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In an industrial setting, this compound can be extracted from natural sources such as the essential oils of certain plants. The extraction process involves steam distillation followed by chromatographic separation techniques to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form caryophyllenic acid derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products Formed:
- Caryophyllenic acid derivatives
- Reduced hydrocarbons
- Substituted caryophyllene derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
- 6-Hydroxyisocaryophyllene
- 14-Hydroxycaryophyllene
- Isocaryophyllenic acid
Comparison: 14-Hydroxyisocaryophyllene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to 6-Hydroxyisocaryophyllene, it has a different position of the hydroxyl group, leading to variations in reactivity and biological activity. Similarly, 14-Hydroxycaryophyllene and isocaryophyllenic acid have different structural features that influence their respective applications and effects .
Properties
CAS No. |
79768-25-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.356 |
IUPAC Name |
[(1R,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/t13-,14-/m1/s1 |
InChI Key |
MGIQTXDHQJGPEZ-ZIAGYGMSSA-N |
SMILES |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Synonyms |
14-Hydroxy-cis-caryophyllene; [1R-(1R*,4E,9S*)]-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; (1R,4E,9S)-11,11-Dimethyl-8-methylenebicyclo[7.2.0]undec-4-ene-4-methanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


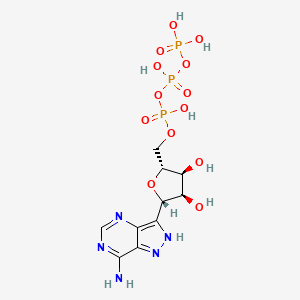
![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)
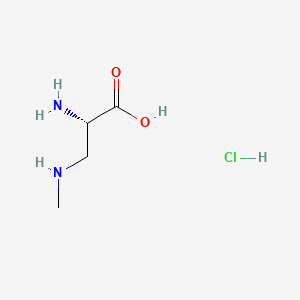
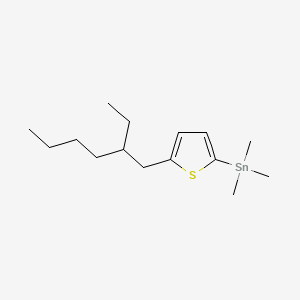
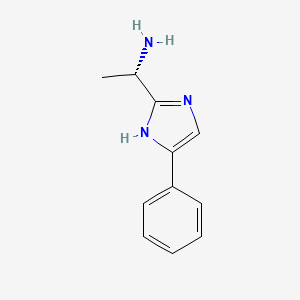
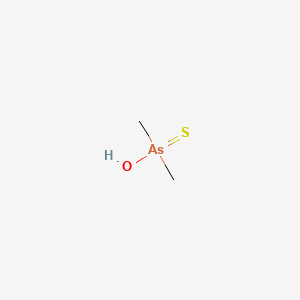
![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)
